An In-depth Technical Guide to 1-(3-(tert-Butyl)phenyl)ethanone: Properties, Structure, and Potential Applications
An In-depth Technical Guide to 1-(3-(tert-Butyl)phenyl)ethanone: Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-(tert-Butyl)phenyl)ethanone, also known as 3'-tert-butylacetophenone, is an aromatic ketone with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, structural details, and potential biological activities. While experimental data for some properties of this specific isomer are limited, this document consolidates available information and provides context through data on related compounds. A detailed, plausible synthesis protocol via Friedel-Crafts acylation is presented, alongside predicted and comparative spectroscopic data. Of particular interest is the potential of this compound as an acetylcholinesterase inhibitor, a hypothesis supported by the potent activity of its fluorinated analog.
Chemical Structure and Properties
1-(3-(tert-Butyl)phenyl)ethanone is a disubstituted benzene derivative featuring a tert-butyl group and an acetyl group at the meta position.
Structure
The chemical structure of 1-(3-(tert-Butyl)phenyl)ethanone is presented below.
Figure 1: Chemical structure of 1-(3-(tert-Butyl)phenyl)ethanone.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1-(3-(tert-Butyl)phenyl)ethanone is provided in Table 1. Experimental data for some properties are scarce, and thus, predicted values are included where available.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 176.25 g/mol | --INVALID-LINK-- |
| CAS Number | 6136-71-6 | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Boiling Point | 232.7 ± 9.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 0.939 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Melting Point | Not available | - |
| Solubility | Insoluble in water.[1] Soluble in alcohol.[2] | --INVALID-LINK--, --INVALID-LINK-- |
Synthesis and Experimental Protocols
The primary method for the synthesis of 1-(3-(tert-Butyl)phenyl)ethanone is the Friedel-Crafts acylation of tert-butylbenzene.
Synthesis Workflow
The logical workflow for the synthesis and purification of 1-(3-(tert-Butyl)phenyl)ethanone is outlined below.
Figure 2: Synthesis and purification workflow for 1-(3-(tert-Butyl)phenyl)ethanone.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a standard procedure for the Friedel-Crafts acylation of an alkylbenzene.
Materials:
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tert-Butylbenzene
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ice
Procedure:
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To a stirred solution of tert-butylbenzene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
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Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
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Slowly add acetyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
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Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
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Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1-(3-(tert-Butyl)phenyl)ethanone.
Spectroscopic Data
¹H NMR Spectroscopy
The expected proton NMR chemical shifts are summarized in Table 2.
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| Acetyl CH₃ | Singlet | 2.6 |
| tert-Butyl CH₃ | Singlet | 1.3 |
| Aromatic H | Multiplet | 7.2 - 7.8 |
¹³C NMR Spectroscopy
The expected carbon NMR chemical shifts are summarized in Table 3.
| Carbon | Approximate Chemical Shift (δ, ppm) |
| Carbonyl C=O | 198 |
| Aromatic C-C(O)CH₃ | 138 |
| Aromatic C-C(CH₃)₃ | 152 |
| Aromatic C-H | 125 - 130 |
| tert-Butyl quaternary C | 35 |
| tert-Butyl CH₃ | 31 |
| Acetyl CH₃ | 27 |
Infrared (IR) Spectroscopy
The key expected infrared absorption bands are listed in Table 4.
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1685 - 1700 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
Biological Activity and Potential Applications
While there is a lack of direct research on the biological activities of 1-(3-(tert-Butyl)phenyl)ethanone, the broader class of acetophenones is known for a range of pharmacological effects, including antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6]
A significant lead for the potential application of 1-(3-(tert-Butyl)phenyl)ethanone comes from studies on its fluorinated analog, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone. This compound has been identified as a potent, slow-binding inhibitor of human acetylcholinesterase (AChE). Acetylcholinesterase inhibitors are a class of drugs used in the treatment of Alzheimer's disease.
Acetylcholinesterase Inhibition Signaling Pathway
The mechanism of action of acetylcholinesterase inhibitors is to prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.
Figure 3: Proposed mechanism of action of 1-(3-(tert-Butyl)phenyl)ethanone as a potential acetylcholinesterase inhibitor.
Given the potent activity of its fluorinated analog, 1-(3-(tert-Butyl)phenyl)ethanone represents a valuable scaffold for the design and development of novel acetylcholinesterase inhibitors for the potential treatment of neurodegenerative diseases. Further research is warranted to synthesize and evaluate the biological activity of this compound and its derivatives.
Conclusion
1-(3-(tert-Butyl)phenyl)ethanone is a readily accessible aromatic ketone with potential for further investigation, particularly in the field of drug discovery. This technical guide has summarized its known properties, provided a detailed synthesis protocol, and highlighted its potential as an acetylcholinesterase inhibitor based on compelling evidence from a structurally related compound. The information presented herein should serve as a valuable resource for researchers interested in exploring the chemistry and therapeutic potential of this and other substituted acetophenones. Further experimental validation of its physical properties and a thorough investigation of its biological activities are crucial next steps.
References
- 1. 1-[4-(tert-Butyl)phenyl]ethan-1-one(943-27-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
